molecular formula C22H18N4O2 B3584645 ethyl 4-((2-(pyridin-3-yl)quinazolin-4-yl)amino)benzoate

ethyl 4-((2-(pyridin-3-yl)quinazolin-4-yl)amino)benzoate

Cat. No.: B3584645
M. Wt: 370.4 g/mol
InChI Key: NURXXQAMUCAMMJ-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(pyridin-3-yl)quinazolin-4-yl)amino)benzoate is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

The synthesis of ethyl 4-((2-(pyridin-3-yl)quinazolin-4-yl)amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with pyridine-3-carboxaldehyde to form the quinazoline core. This intermediate is then reacted with ethyl 4-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like glacial acetic acid, with refluxing overnight to ensure complete reaction .

Chemical Reactions Analysis

Ethyl 4-((2-(pyridin-3-yl)quinazolin-4-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-((2-(pyridin-3-yl)quinazolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts quorum sensing in bacteria, thereby inhibiting biofilm formation and reducing virulence. In anticancer research, it targets the phosphatidylinositol 3-kinase (PI3K) signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 4-((2-(pyridin-3-yl)quinazolin-4-yl)amino)benzoate can be compared with other quinazoline derivatives, such as:

Properties

IUPAC Name

ethyl 4-[(2-pyridin-3-ylquinazolin-4-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-2-28-22(27)15-9-11-17(12-10-15)24-21-18-7-3-4-8-19(18)25-20(26-21)16-6-5-13-23-14-16/h3-14H,2H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURXXQAMUCAMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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